molecular formula C11H12O3S B13250498 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)propan-2-one

1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)propan-2-one

Cat. No.: B13250498
M. Wt: 224.28 g/mol
InChI Key: IAMREZOLIDTDGH-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)propan-2-one is an organic compound with the molecular formula C11H12O3S This compound is characterized by the presence of a benzodioxin ring system attached to a propanone group via a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)propan-2-one typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with a suitable sulfanyl reagent under controlled conditions. One common method involves the use of thiol reagents in the presence of a base to facilitate the formation of the sulfanyl linkage . The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)propan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The carbonyl group in the propanone moiety can be reduced to form alcohols.

    Substitution: The benzodioxin ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted benzodioxin derivatives.

Scientific Research Applications

1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)propan-2-one involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the benzodioxin ring system may interact with various enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)propan-2-one is unique due to the presence of both the sulfanyl and propanone groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs.

Properties

Molecular Formula

C11H12O3S

Molecular Weight

224.28 g/mol

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)propan-2-one

InChI

InChI=1S/C11H12O3S/c1-8(12)7-15-9-2-3-10-11(6-9)14-5-4-13-10/h2-3,6H,4-5,7H2,1H3

InChI Key

IAMREZOLIDTDGH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CSC1=CC2=C(C=C1)OCCO2

Origin of Product

United States

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